N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c21-16(13-5-4-9-22-13)17-6-10-23-15-11-14(18-12-19-15)20-7-2-1-3-8-20/h4-5,9,11-12H,1-3,6-8,10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFFBLUVPSGGHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)furan-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyrimidine ring.
Attachment of the furan ring: This can be done through etherification reactions where the furan ring is attached to the pyrimidine ring via an oxygen atom.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Pharmacological Properties
1.1 Anticancer Activity
N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)furan-2-carboxamide has been identified as a potential inhibitor of inducible nitric oxide synthase (iNOS), which is often upregulated in cancerous tissues. By inhibiting iNOS dimerization, this compound may reduce nitric oxide production, thereby impacting tumor growth and progression. Studies have shown that compounds targeting iNOS can contribute to a decrease in tumor-associated inflammation and metastasis .
1.2 Antimalarial Activity
Recent research has highlighted the importance of targeting specific kinases in the Plasmodium falciparum parasite, which causes malaria. Compounds similar to this compound have demonstrated significant inhibitory effects on plasmodial kinases such as PfGSK3 and PfPK6. These kinases are crucial for the survival and proliferation of the malaria parasite, making them promising targets for new antimalarial therapies .
Case Studies
3.1 Cancer Research
In a study investigating the role of iNOS in cancer progression, researchers utilized this compound to assess its impact on tumor cell lines. The results indicated a significant reduction in cell viability and proliferation rates when treated with this compound compared to controls, suggesting its potential as an anticancer agent .
3.2 Antimalarial Development
Another study focused on the synthesis and evaluation of pyrimidine derivatives, including those related to this compound. The compounds were screened for their ability to inhibit PfGSK3 and PfPK6, with several showing IC50 values below 100 nM, indicating strong inhibitory activity against the malaria parasite .
Mechanism of Action
The mechanism of action of N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Features and Implications
The compound’s design shares motifs with several kinase inhibitors and heterocyclic therapeutics. Key structural comparisons include:
- Pyrimidine Core : Common in kinase inhibitors (e.g., BMS-354825), pyrimidine serves as a scaffold for hydrogen bonding with kinase ATP-binding pockets. Substitutions at the 6-position (e.g., piperidinyl in the target compound vs. methyl/thiazole in others) modulate steric and electronic interactions .
- Furan vs. Thiazole/Thienopyrimidine: Replacing thiazole (BMS-354825) or thienopyrimidine () with furan alters solubility and electronic properties. Furan’s lower aromaticity may reduce planarity, affecting target binding but improving solubility .
Key Observations :
- BMS-354825’s dual kinase inhibition and oral efficacy highlight the importance of thiazole and chloro/methyl substituents for potency .
- The target compound’s furan and ether linkage may trade potency for metabolic stability, a hypothesis supported by studies on similar ether-containing drugs .
- Piperidinyl groups, as seen in the target compound, often enhance lipophilicity, which could necessitate formulation adjustments for optimal bioavailability .
Biological Activity
N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)furan-2-carboxamide is a synthetic organic compound with potential therapeutic applications. Its structure features a furan ring, a pyrimidine moiety, and a piperidine group, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and other pharmacological properties based on diverse research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds, suggesting that this compound may exhibit significant activity against various pathogens. For instance, derivatives with similar structures have shown minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against certain bacterial strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A (similar structure) | 0.22 | Staphylococcus aureus |
| Compound B | 0.25 | Escherichia coli |
| This compound | TBD | TBD |
Antiproliferative Activity
The antiproliferative effects of pyrimidine derivatives have been documented in various cancer cell lines. The presence of specific functional groups in these compounds has been linked to improved biological activity. For example, modifications leading to lower IC50 values indicate enhanced potency against cancer cells such as HeLa and A549 .
Table 2: Antiproliferative Activity of Pyrimidine Derivatives
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound C | 0.058 | HeLa |
| Compound D | 0.035 | A549 |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of critical biological pathways, impacting processes such as cell proliferation and microbial resistance.
Case Studies
Several case studies have explored the biological activities of similar compounds:
- Antimicrobial Evaluation : A study assessing the antimicrobial efficacy of pyridine derivatives found that modifications in the piperidine ring significantly influenced their antibacterial properties, with some derivatives showing promising results against Gram-positive bacteria .
- Antiproliferative Studies : Research focusing on pyridine-derived compounds demonstrated that specific structural modifications could enhance antiproliferative activity against cancer cell lines, emphasizing the importance of functional groups in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
